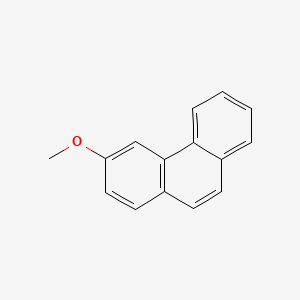

3-Methoxyphenanthrene

Descripción general

Descripción

3-Methoxyphenanthrene is an organic compound belonging to the phenanthrene family, which is a class of polycyclic aromatic hydrocarbons. Phenanthrene derivatives, including this compound, are known for their presence in various natural products and their significant biological activities. These compounds are often found in plants and are used as intermediates in the synthesis of more complex molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Methoxyphenanthrene can be synthesized through several methods. One common approach involves the bromination of phenanthrene followed by a CuI-catalyzed methoxylation reaction. This method allows for the selective introduction of methoxy groups at specific positions on the phenanthrene ring . The reaction conditions typically involve the use of molecular bromine and a copper catalyst in a suitable solvent, such as dichloromethane, at low temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product .

Análisis De Reacciones Químicas

3-Methoxyphenanthrene undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can convert this compound into corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be used to hydrogenate the aromatic rings of this compound, leading to the formation of partially or fully saturated derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Substitution reactions, such as halogenation or nitration, can introduce different functional groups onto the phenanthrene ring. For example, bromination using molecular bromine can selectively brominate specific positions on the ring .

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Palladium on carbon, hydrogen gas

Substitution: Molecular bromine, nitric acid

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination can yield brominated methoxyphenanthrene derivatives .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The synthesis of 3-methoxyphenanthrene typically involves the methoxylation of phenanthrene derivatives. The process has been optimized using various catalytic methods, including the use of cuprous iodide (CuI) in methanol under argon atmosphere. This method allows for selective substitution of bromine atoms in bromophenanthrene mixtures to yield methoxy derivatives.

Recent studies have utilized advanced spectroscopic techniques such as two-dimensional nuclear magnetic resonance (NMR) to elucidate the structures of methoxyphenanthrene derivatives. Techniques like APT (Attached Proton Test), DEPT (Distortionless Enhancement by Polarization Transfer), and HMBC (Heteronuclear Multiple Bond Correlation) have been instrumental in confirming the positions of substituents on the phenanthrene core .

Applications in Organic Chemistry

1. Organic Synthesis:

this compound serves as a precursor for synthesizing more complex organic molecules. Its derivatives can undergo further functionalization reactions, such as bromination and oxidation, leading to compounds with enhanced biological activities. For instance, the regioselective bromination of 1,9-dimethoxyphenanthrene has been demonstrated to yield brominated products that can be explored for additional chemical transformations .

2. Medicinal Chemistry:

Research indicates that phenanthrene derivatives, including this compound, exhibit various biological activities. For example, studies have shown that certain derivatives possess antiproliferative properties against cancer cell lines, suggesting potential applications in cancer therapeutics . The structure-activity relationship (SAR) studies highlight the importance of specific functional groups in modulating biological activity, making this compound a candidate for drug development .

Material Science Applications

1. Photovoltaic Materials:

Due to its electronic properties, this compound has been investigated for use in organic photovoltaic devices. Its ability to facilitate charge transport makes it a suitable candidate for enhancing the efficiency of solar cells .

2. Organic Light Emitting Diodes (OLEDs):

The compound's photophysical properties also make it a candidate for use in OLEDs. The incorporation of methoxy groups can improve the solubility and stability of the materials used in OLED applications .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-Methoxyphenanthrene involves its interaction with various molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes and the modulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway . The compound’s antimicrobial activity may result from its ability to disrupt microbial cell membranes and interfere with essential metabolic processes .

Comparación Con Compuestos Similares

- 1-Methoxyphenanthrene

- 9-Methoxyphenanthrene

- 3,9-Dimethoxyphenanthrene

Actividad Biológica

3-Methoxyphenanthrene, a polycyclic aromatic hydrocarbon, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide an authoritative overview of its biological effects.

Chemical Structure and Properties

This compound has the chemical formula and features a methoxy group attached to the phenanthrene backbone. This structural configuration is significant as it influences the compound's biological interactions.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In a comparative study, it demonstrated superior superoxide radical scavenging activity (IC50 < 250 µM) compared to other phenanthrenes, highlighting its potential as a natural antioxidant agent .

Table 1: Antioxidant Activity of this compound

| Compound | IC50 (µM) |

|---|---|

| This compound | < 250 |

| Other Phenanthrenes | > 1300 |

2. Cytotoxic Effects

This compound has shown promising cytotoxic effects against various cancer cell lines. A structure-activity relationship (SAR) study revealed that this compound exhibited selective toxicity towards human liver (HepG2), oral (Ca9-22), and breast (MCF-7) cancer cell lines, with IC50 values indicating potent activity .

Table 2: Cytotoxic Activity of this compound

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 | 0.08 |

| Ca9-22 | 2.17 |

| MCF-7 | 1.90 |

3. Anti-inflammatory Properties

Recent studies have suggested that this compound may possess anti-inflammatory properties. It inhibited nitric oxide production in lipopolysaccharide-stimulated macrophages, indicating its potential to modulate inflammatory responses . The mechanism involves scavenging reactive nitrogen species and possibly inhibiting inducible nitric oxide synthase (iNOS) expression.

Case Studies

In one notable case study, researchers isolated various phenanthrenes from the Orchidaceae family, including this compound, and assessed their biological activities. The study concluded that these compounds exhibited significant anti-inflammatory and cytotoxic effects, reinforcing the therapeutic potential of phenanthrenes in medicinal chemistry .

Propiedades

IUPAC Name |

3-methoxyphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c1-16-13-9-8-12-7-6-11-4-2-3-5-14(11)15(12)10-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFZIMFGSBQXLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC3=CC=CC=C32)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346201 | |

| Record name | 3-Methoxyphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835-06-3 | |

| Record name | 3-Methoxyphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.